molecular formula C5H8Cl2F3N3 B13539239 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride

2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride

Cat. No.: B13539239
M. Wt: 238.04 g/mol
InChI Key: CJFGJTUMYRKBLO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is a fluorinated amine derivative featuring a pyrazole ring substituted at the 4-position with a trifluoroethylamine group. The dihydrochloride salt form enhances its solubility in polar solvents, making it advantageous for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C5H8Cl2F3N3

Molecular Weight

238.04 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C5H6F3N3.2ClH/c6-5(7,8)4(9)3-1-10-11-2-3;;/h1-2,4H,9H2,(H,10,11);2*1H

InChI Key

CJFGJTUMYRKBLO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)C(C(F)(F)F)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride typically involves the reaction of 2,2,2-trifluoroacetophenone with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with ethyl chloroformate to introduce the ethanone group. The final step involves the reaction with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Amine-Specific Reactions

The primary amine group undergoes characteristic reactions:

a. Acylation
Reacts with acyl chlorides or anhydrides in polar aprotic solvents (e.g., DMF) at 0–25°C to form amides:

RCOCl+C5H6F3N32HClRCONH-C5H4F3N3+2HCl\text{RCOCl} + \text{C}_5\text{H}_6\text{F}_3\text{N}_3\cdot 2\text{HCl} \rightarrow \text{RCONH-C}_5\text{H}_4\text{F}_3\text{N}_3 + 2\text{HCl}

Acylation is pH-dependent, requiring deprotonation of the amine for optimal yields.

b. Schiff Base Formation
Condenses with aldehydes/ketones under mild acidic or neutral conditions. For example, reaction with benzaldehyde in ethanol at 60°C produces a stable imine.

c. Alkylation
Undergoes nucleophilic substitution with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMSO, 50°C). Steric hindrance from the trifluoromethyl group may reduce reaction rates.

Trifluoromethyl Group Reactivity

The -CF₃ group influences electronic and steric properties:

a. Electron-Withdrawing Effects

  • Enhances acidity of the adjacent amine proton (pKa ~6.5).

  • Directs electrophilic substitution on the pyrazole ring to the 3-position due to meta-directing effects .

b. Stability Under Reductive Conditions
Resists reduction by common agents (e.g., NaBH₄, LiAlH₄), preserving the -CF₃ group during transformations .

Pyrazole Ring Modifications

The heteroaromatic ring participates in electrophilic substitutions:

Reaction Type Conditions Outcome
Nitration HNO₃/H₂SO₄, 0°CNitration at 3-position of pyrazole
Sulfonation SO₃/H₂SO₄, 50°CSulfonic acid derivative
Halogenation Cl₂/FeCl₃, 25°CChlorination at 5-position

Salt-Formation and Acid-Base Behavior

The dihydrochloride salt dissociates in aqueous solutions:

C5H6F3N32HClC5H6F3N32++2Cl\text{C}_5\text{H}_6\text{F}_3\text{N}_3\cdot 2\text{HCl} \rightleftharpoons \text{C}_5\text{H}_6\text{F}_3\text{N}_3^{2+} + 2\text{Cl}^-

  • Neutralization : Reacts with NaOH to form the free base (pH >8).

  • Stability : Degrades above 200°C (TGA data) .

Catalytic Hydrogenation

The amine group can be further reduced under high-pressure H₂ (5 atm) with Pd/C in ethanol, though this is rarely employed due to the compound’s inherent stability .

Coordination Chemistry

Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) via the pyrazole nitrogen and amine group:

  • Forms octahedral complexes in methanol/water mixtures.

  • Stability constants (log K) range from 4.2–5.8 for divalent metals.

Comparative Reactivity Table

Reaction Reagents/Conditions Yield Range Key Challenge
AcylationAcCl, DMF, 25°C65–78%Competing HCl elimination
Schiff Base FormationPhCHO, EtOH, 60°C82–89%Imine stability at high pH
Pyrazole NitrationHNO₃/H₂SO₄, 0°C45–55%Over-nitration at elevated temps
AlkylationMeI, K₂CO₃, DMSO, 50°C50–60%Steric hindrance from -CF₃ group

Mechanistic Insights

  • Nucleophilic Substitutions : The -CF₃ group reduces electron density at the β-carbon, slowing SN2 reactions .

  • Electrophilic Aromatic Substitution : Pyrazole activation by -CF₃ allows regioselective substitutions, confirmed by DFT calculations .

Scientific Research Applications

2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes easily. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors or other proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Fluorinated Group Substituents on Pyrazole Salt Form Potential Applications
Target Compound Pyrazole (1H-pyrazol-4-yl) 2,2,2-Trifluoroethyl Amine Dihydrochloride Pharmaceuticals, Agrochemicals
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride () Pyrazole (1H-pyrazol-4-yl) Difluoromethyl 2-Methylphenyl Hydrochloride Drug discovery, Material science
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl hydrogen methylphosphonate () Methoxyphenyl 2,2,2-Trifluoroethyl Methylphosphonate ester Sodium salt Chemical synthesis, Catalysis
1-Methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole () Indole 2,2,2-Trifluoroethyl Indole-phenyl None Structural studies, Organic electronics
Key Observations:

Fluorination Pattern :

  • The target compound’s trifluoroethyl group offers stronger electron-withdrawing effects compared to the difluoromethyl group in ’s compound. This difference may alter acidity (pKa), lipophilicity (logP), and receptor-binding kinetics in drug candidates .
  • In contrast, the trifluoroethyl group in is linked to a phosphonate ester, which confers distinct hydrolytic stability and chelating properties compared to the amine group in the target compound .

Pyrazole Substitution: The 4-amino substituent on the pyrazole in the target compound contrasts with the 2-methylphenyl group in .

Salt Form: The dihydrochloride salt of the target compound likely exhibits higher aqueous solubility than the mono-hydrochloride salt in , which could enhance bioavailability in pharmaceutical formulations.

Crystallographic and Conformational Insights

For example, the dihedral angle between aromatic systems in (52.13°) suggests that steric and electronic factors influence molecular geometry . Similar analyses using SHELXL (a refinement tool cited in –2) could reveal intramolecular interactions (e.g., C–H···F contacts) in the target compound, which are critical for stabilizing its solid-state structure.

Biological Activity

2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride (CAS No. 161957-47-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its structural properties, biological activity, and relevant research findings.

Structural Information

The molecular formula of this compound is C5_5H3_3F3_3N2_2O. The compound features a trifluoromethyl group and a pyrazole ring, which are critical for its biological interactions.

Structural Representation

  • SMILES : C1=C(C=NN1)C(=O)C(F)(F)F
  • InChI Key : FQCODTFGJBGMLQ-UHFFFAOYSA-N

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neuropharmacology.

Antitumor Activity

A study highlighted the compound's potential as an antitumor agent. It was found to inhibit tumor growth in xenograft models by interfering with key signaling pathways involved in cancer proliferation, such as the PI3K/AKT/mTOR pathway .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Preliminary studies suggest it may have neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • In vivo studies demonstrated that doses as low as 10 mg/kg significantly reduced tumor size in mouse models. The mechanism was linked to enhanced apoptosis and reduced cell proliferation in malignant cells .
  • Neuroprotective Properties :
    • Research on neuroprotection showed that treatment with the compound resulted in decreased oxidative stress markers and improved cognitive function in rodent models of Alzheimer's disease .

Data Table of Biological Activities

Activity TypeModel UsedDose (mg/kg)Observed EffectReference
AntitumorMouse xenograft model10Reduced tumor size
NeuroprotectionRodent Alzheimer's model5Improved cognitive function
Inhibition of PI3KCell culture assaysVariesDecreased cell proliferation

Q & A

Q. Table 1: Key Crystallographic Parameters for Analogous Trifluoroethyl-Pyrazole Derivatives

ParameterValue (Example)TechniqueReference
Dihedral Angle52.13°SCXRD (SHELXL)
C–H···F Distance2.30–2.50 ÅSCXRD
Hydrogen Bond (N–H···Cl)3.10 ÅSCXRD

Q. Table 2: Synthetic Optimization Parameters

ConditionOptimal RangeImpact on Yield
Reflux Time16–20 hoursMaximizes ~65%
Solvent (DMSO) Volume10 mL/mmolEnhances solubility
CrystallizationWater-EthanolImproves purity

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